molecular formula C19H23N3O4S B5607016 5-[(4-benzyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide

5-[(4-benzyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide

Cat. No. B5607016
M. Wt: 389.5 g/mol
InChI Key: ASONYFTZPRFPFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 5-[(4-benzyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide involves structural modifications aimed at enhancing receptor affinity and selectivity. For instance, compounds with modifications on the amide bond and alkyl chain have been synthesized to explore their binding profiles at dopamine and serotonin receptors. The synthesis processes typically involve the coupling of bromomethylbenzenesulfonyl chloride with secondary amines, followed by reactions with activated molecules to form the target compounds (Hussain et al., 2017).

Molecular Structure Analysis

Molecular structure analysis, including crystal structure studies and density functional theory (DFT) calculations, has been conducted to understand the compounds' electrophilic and nucleophilic nature. Such studies reveal the conformational preferences and intermolecular interactions crucial for receptor binding. The crystal packing often exhibits hydrogen bonds contributing to the stability and molecular recognition properties of these compounds (Kumara et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives typically aim at introducing or modifying functional groups to affect the compounds' pharmacological profile. These reactions are strategic for developing ligands with high affinity and selectivity towards specific receptors. The properties of these compounds, such as enzyme inhibitory activity and receptor binding affinity, are significantly influenced by these chemical modifications.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are essential for determining the compounds' suitability for further development as therapeutic agents. The inclusion of methoxy, sulfonyl, and benzamide groups impacts these properties, influencing the compounds' pharmacokinetics and bioavailability.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, define the interactions of these compounds with biological targets. Studies on derivatives of this compound reveal their potential as selective agonists or antagonists for various receptors, dictated by these chemical properties. The design and synthesis of these compounds are guided by their intended interaction with the receptor sites, emphasizing the role of chemical properties in drug development.

For a detailed exploration and further insights into the specific chemical, molecular, and pharmacological aspects of this compound and its derivatives, the cited references provide comprehensive studies and analyses (Perrone et al., 2000), (Hussain et al., 2017), (Kumara et al., 2017).

properties

IUPAC Name

5-(4-benzylpiperazin-1-yl)sulfonyl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-26-18-8-7-16(13-17(18)19(20)23)27(24,25)22-11-9-21(10-12-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASONYFTZPRFPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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